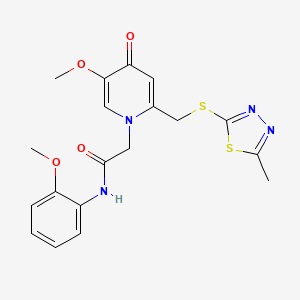
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N4O4S2 and its molecular weight is 432.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(2-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a unique molecular structure characterized by:
- A pyridine ring
- A thiadiazole moiety
- Methoxy substituents
The molecular formula is C19H20N4O3S, with a molecular weight of approximately 416.5g/mol .
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, structure–activity relationship (SAR) studies indicate that para-substituted derivatives exhibit significant activity against the MCF-7 breast cancer cell line. Electron-withdrawing groups such as Cl and NO₂ at specific positions enhance this activity .
Key Findings:
- IC50 Values : Various derivatives demonstrated IC50 values ranging from 0.789 μM to 17.11 μM against different cancer cell lines .
- Mechanism of Action : The presence of electron-donating groups at the para position significantly increases anticancer efficacy due to enhanced interaction with biological targets .
Antimicrobial Activity
The compound also shows promising antimicrobial properties. Studies have demonstrated that modifications in the thiadiazole ring can lead to improved activity against both Gram-positive and Gram-negative bacteria.
Antimicrobial Efficacy:
| Compound Variant | Activity Against | IC50 (μg/mL) |
|---|---|---|
| D-1 | Gram-positive | 5.0 |
| D-20 | Gram-negative | 10.0 |
| D-4 | Fungal strains | 8.0 |
The presence of halogen substituents has been shown to enhance antimicrobial activity significantly .
Antioxidant Activity
The antioxidant potential of this compound was assessed using the DPPH assay, a common method for evaluating free radical scavenging ability. The results indicated that the synthesized derivatives exhibited notable antioxidant activity comparable to standard antioxidants like ascorbic acid.
Antioxidant Activity Results:
| Compound Variant | DPPH Scavenging (%) | Reference Standard |
|---|---|---|
| D-16 | 85% | Ascorbic Acid |
| D-4 | 75% | Ascorbic Acid |
The antioxidant mechanisms involve the donation of hydrogen atoms or electrons from the compound to neutralize free radicals .
Case Studies
Several case studies have investigated the biological activities of related compounds:
- Antitumor Activity Study :
- Enzyme Inhibition Study :
特性
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-12-21-22-19(29-12)28-11-13-8-15(24)17(27-3)9-23(13)10-18(25)20-14-6-4-5-7-16(14)26-2/h4-9H,10-11H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYQXBKVXDHNSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=CC=C3OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














